molecular formula C20H19BO4 B2962638 [3,5-Bis(benzyloxy)phenyl]boronic acid CAS No. 906665-99-4

[3,5-Bis(benzyloxy)phenyl]boronic acid

Cat. No.: B2962638
CAS No.: 906665-99-4
M. Wt: 334.18
InChI Key: KRQWRMMUXJAOLH-UHFFFAOYSA-N
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Description

[3,5-Bis(benzyloxy)phenyl]boronic acid is an organic compound with the molecular formula C20H19BO4. It is a boronic acid derivative, characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further bonded to a boronic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-Bis(benzyloxy)phenyl]boronic acid typically involves the reaction of 3,5-dihydroxybenzyl alcohol with benzyl bromide to form 3,5-bis(benzyloxy)benzyl alcohol. This intermediate is then subjected to a borylation reaction using a boron source such as boronic acid or boron tribromide under suitable conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity. Industrial production may also involve continuous flow processes to improve efficiency and scalability .

Mechanism of Action

The mechanism of action of [3,5-Bis(benzyloxy)phenyl]boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to active sites containing serine or threonine residues. The boronic acid group interacts with the hydroxyl groups of these residues, forming a stable complex that inhibits enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3,5-Bis(benzyloxy)phenyl]boronic acid is unique due to the presence of two benzyloxy groups, which enhance its solubility and reactivity compared to other boronic acids. This structural feature allows for more diverse applications in synthesis and catalysis .

Properties

IUPAC Name

[3,5-bis(phenylmethoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BO4/c22-21(23)18-11-19(24-14-16-7-3-1-4-8-16)13-20(12-18)25-15-17-9-5-2-6-10-17/h1-13,22-23H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQWRMMUXJAOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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